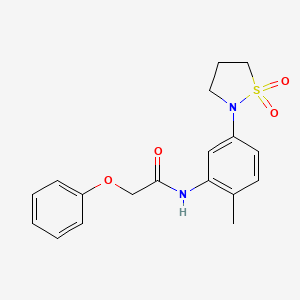
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication. The downstream effects of this can include inhibited cell growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle . By inhibiting CDK2, the compound can cause cell cycle arrest, which can lead to inhibited cell growth and proliferation.
Biologische Aktivität
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide is a synthetic organic compound with a complex structure that includes a dioxidoisothiazolidine moiety. Its potential biological activities have garnered interest in the fields of medicinal and pharmaceutical chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O4S, with a molecular weight of approximately 350.39 g/mol. The compound features distinct functional groups that may contribute to its biological activity.
Research on the specific mechanisms of action for this compound is limited. However, initial studies suggest that it may interact with various biological targets, potentially influencing cellular signaling pathways. For instance, compounds with similar structures have shown interactions with enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes .
Biological Activity and Therapeutic Potential
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties by inhibiting COX enzymes. For example, phenoxyacetamides have been shown to reduce paw thickness and inflammatory markers in animal models .
- Potential as α-Glucosidase Inhibitors : Some derivatives of phenoxyacetamides exhibit selective inhibition of α-glucosidase, which is crucial for managing type 2 diabetes. This suggests that this compound may have similar properties .
Case Studies and Experimental Data
A study on related phenoxyacetamides revealed their effectiveness as non-competitive inhibitors of α-glucosidase with IC50 values significantly lower than established inhibitors like Acarbose . This highlights the potential of such compounds in therapeutic applications for metabolic disorders.
Comparative Analysis
The following table summarizes the biological activities and characteristics of various compounds related to this compound:
| Compound Name | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide | α-glucosidase inhibitor | 50 | Non-cytotoxic effects observed |
| N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine | Experimental | - | Unique pharmacological properties |
| N-(benzo[d]thiazol-2-yl)-substituted phenoxyacetamides | COX inhibitors | 0.06 - 0.97 | Potent against COX isoforms |
Safety and Toxicology
Currently, there is insufficient data on the safety profile and toxicological effects of this compound. Further research is necessary to evaluate its safety in vivo and its potential side effects.
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-8-9-15(20-10-5-11-25(20,22)23)12-17(14)19-18(21)13-24-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWDQSBRKFYCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














